- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
Cas no 934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid)
![5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid structure](https://de.kuujia.com/scimg/cas/934542-76-4x500.png)
934542-76-4 structure
Produktname:5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
CAS-Nr.:934542-76-4
MF:C22H20N2O4S
MW:408.470204353333
MDL:MFCD32876807
CID:1981056
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-[3-(Ethylsulfonyl)phenyl]-4,8-dimethyl-9H-pyrido[2,3-b]indole-7 -carboxylic acid
- SureCN725001
- 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylicacid
- 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol
- 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
- PubChem23332
- SBB101218
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide
- 5-[3-(diethylaminomethyl)-1-octyl-1H-indol-5-yl]pyrimidin-2-amine
- CTK3I6433
- 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadizole
- 5-(3-diethylaminomethyl-1-octyl-1H-indol-5-yl)pyrimidin-2-ylamine
- 5-(3-(ETHYLSULFONYL)PHENYL)-4,8-DIMETHYL-9H-PYRIDO[2,3-B]INDOLE-7-CARBOXYLIC ACID
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (ACI)
- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
-
- MDL: MFCD32876807
- Inchi: 1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(9-15)17-10-16(22(25)26)13(3)20-19(17)18-8-12(2)11-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)
- InChI-Schlüssel: GYVKQSOJRVOTQA-UHFFFAOYSA-N
- Lächelt: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 4
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334204-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 250mg |
$1609 | 2021-08-18 | |
ChemScence | CS-M1277-100mg |
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 100mg |
$495.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2024-07-19 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-25 | |
Chemenu | CM334204-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 100mg |
$901 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057531-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 250mg |
¥21600.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61610-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 100mg |
¥8032.0 | 2023-09-07 | |
Chemenu | CM334204-5g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 5g |
$171 | 2021-08-18 | |
Chemenu | CM334204-1g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 1g |
$3229 | 2022-06-09 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-19 |
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referenz
- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; 120 °C
Referenz
- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase InhibitorJournal of Organic Chemistry, 2015, 80(3), 1564-1568,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Dimethylacetamide , Water ; 3.5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
Referenz
- Preparation of α-carbolines via palladium-catalyzed cyclization of diarylamines., World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 2 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
Referenz
- Integrated Pd-catalyzed cross-coupling strategies for furnishing α-carbolinesTetrahedron, 2017, 73(40), 5946-5958,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
Referenz
- Preparation of pyridoindoles as kinase inhibitors, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt; cooled
Referenz
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Raw materials
- (3-(ethylsulfonyl)phenyl)boronic acid
- 9H-Pyrido[2,3-b]indole-7-carboxylic acid, 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-, methyl ester
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preparation Products
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Verwandte Literatur
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid) Verwandte Produkte
- 327061-73-4(diethyl (1E)-1-cyano-2-5-(2,5-dichlorophenyl)furan-2-yleth-1-en-1-ylphosphonate)
- 1804680-91-8(Methyl 2-amino-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)
- 2171434-11-8(5-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxolane-2-carboxylic acid)
- 1594456-10-6(3-(4-chloro-1-methyl-1H-pyrazol-5-yl)butan-2-ol)
- 1380680-50-1(4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride)
- 2229459-31-6(5-(4-aminobutan-2-yl)-2-nitrophenol)
- 1807001-26-8(Ethyl 2-bromo-4-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 6327-69-1(α-Phenyl-4-morpholineacetamide)
- 1337153-63-5(5-BROMO-7-METHYLCHROMANE-4-YLAMINE)
- 622356-11-0(N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
